2,4-DICHLORO-N-[1-(4-CHLOROPHENYL)-2-METHYL-2-PROPANYL]-5-(DIMETHYLSULFAMOYL)BENZAMIDE
Overview
Description
2,4-DICHLORO-N-[1-(4-CHLOROPHENYL)-2-METHYL-2-PROPANYL]-5-(DIMETHYLSULFAMOYL)BENZAMIDE is a complex organic compound known for its unique chemical structure and diverse applications. This compound is characterized by the presence of multiple chlorine atoms and a dimethylsulfamoyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DICHLORO-N-[1-(4-CHLOROPHENYL)-2-METHYL-2-PROPANYL]-5-(DIMETHYLSULFAMOYL)BENZAMIDE typically involves the reaction of 3,5-dichlorobenzoyl chloride with arylamine compounds in N,N′-dimethylformamide solution at elevated temperatures (around 60°C). This reaction yields a series of dichlorobenzamide derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-DICHLORO-N-[1-(4-CHLOROPHENYL)-2-METHYL-2-PROPANYL]-5-(DIMETHYLSULFAMOYL)BENZAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride, arylamines, and various solvents such as N,N′-dimethylformamide. Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various dichlorobenzamide derivatives, which can be further characterized by techniques such as nuclear magnetic resonance and infrared spectroscopy .
Scientific Research Applications
2,4-DICHLORO-N-[1-(4-CHLOROPHENYL)-2-METHYL-2-PROPANYL]-5-(DIMETHYLSULFAMOYL)BENZAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activities, including antitumoral and anticonvulsive properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-DICHLORO-N-[1-(4-CHLOROPHENYL)-2-METHYL-2-PROPANYL]-5-(DIMETHYLSULFAMOYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound’s chlorine atoms and dimethylsulfamoyl group play a crucial role in its reactivity and biological activity. Detailed studies on its mechanism of action are ongoing, focusing on its interaction with cellular components and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-Dichlorophenyl)-2-nitrobenzamide
Uniqueness
2,4-DICHLORO-N-[1-(4-CHLOROPHENYL)-2-METHYL-2-PROPANYL]-5-(DIMETHYLSULFAMOYL)BENZAMIDE is unique due to its specific arrangement of chlorine atoms and the presence of a dimethylsulfamoyl group.
Properties
IUPAC Name |
2,4-dichloro-N-[1-(4-chlorophenyl)-2-methylpropan-2-yl]-5-(dimethylsulfamoyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl3N2O3S/c1-19(2,11-12-5-7-13(20)8-6-12)23-18(25)14-9-17(16(22)10-15(14)21)28(26,27)24(3)4/h5-10H,11H2,1-4H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJKLVRAZWCOFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)Cl)NC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl3N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.